3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core substituted with a methyl group and a m-tolylamino group
Preparation Methods
The synthesis of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoquinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. For instance, as an ASK1 inhibitor, it binds to the kinase domain of ASK1, preventing its activation and subsequent signaling pathways that lead to apoptosis . This inhibition can protect cells from stress-induced apoptosis, making it a potential therapeutic agent for diseases involving excessive cell death.
Comparison with Similar Compounds
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other naphthoquinoline derivatives such as:
3-Methyl-6-methylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound has a similar structure but with a different substitution pattern, which may result in different chemical and biological properties.
6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione:
3-Methyl-6-(4-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This derivative has a toluidino group at a different position, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H18N2O2 |
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Molecular Weight |
366.4g/mol |
IUPAC Name |
14-methyl-16-(3-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-5-8-15(13-14)25-22-21-16-9-3-4-10-17(16)23(27)18-11-6-12-19(20(18)21)26(2)24(22)28/h3-13,25H,1-2H3 |
InChI Key |
NJIRIPITZROHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Origin of Product |
United States |
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